molecular formula C25H26ClNO6 B11434123 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11434123
M. Wt: 471.9 g/mol
InChI Key: YDNNZNOXPPBIMH-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, ethoxy, hydroxy, and dimethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Introduction: The chloro, ethoxy, hydroxy, and dimethoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using thionyl chloride, while the ethoxy group can be added through an etherification reaction using ethanol and a strong acid catalyst.

    Final Cyclization and Purification: The final step involves cyclization to form the octahydroquinoline structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-pressure reactors, continuous flow systems, and automated purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

4-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Lacks the ethoxy group.

    4-(3-Ethoxy-5-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Lacks the chloro group.

    4-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-tetrahydroquinoline-2,5-dione: Has a tetrahydroquinoline core instead of an octahydroquinoline core.

Uniqueness

The uniqueness of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione lies in its combination of functional groups and the octahydroquinoline core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C25H26ClNO6/c1-4-33-22-11-15(7-17(26)25(22)30)16-12-23(29)27-18-8-14(9-19(28)24(16)18)13-5-6-20(31-2)21(10-13)32-3/h5-7,10-11,14,16,30H,4,8-9,12H2,1-3H3,(H,27,29)

InChI Key

YDNNZNOXPPBIMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC)Cl)O

Origin of Product

United States

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